(1S,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
Overview
Description
(1S,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a chiral cyclopentane derivative featuring a tert-butoxycarbonyl (Boc) protected amino group. This compound is significant in organic synthesis and medicinal chemistry due to its structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid typically involves the following steps:
Cyclopentane Ring Formation: Starting from a suitable cyclopentane precursor, the ring is functionalized to introduce the carboxylic acid group.
Amino Group Introduction: The amino group is introduced via amination reactions, often using reagents like ammonia or amines.
Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production may involve optimized versions of the above steps, focusing on scalability, cost-effectiveness, and yield. Catalysts and automated systems are often employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically affecting the carboxylic acid group.
Reduction: Reduction reactions can target the carboxylic acid to form alcohols or other derivatives.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles like amines or alkoxides under basic or acidic conditions.
Major Products:
Oxidation: Products include carboxylates or ketones.
Reduction: Products include alcohols or amines.
Substitution: Products vary based on the nucleophile used, often leading to substituted cyclopentane derivatives.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Serves as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine:
- Explored for its role in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
- Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The compound’s mechanism of action is largely dependent on its functional groups. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amine that can interact with biological targets. The carboxylic acid group can form salts or esters, influencing its solubility and reactivity.
Molecular Targets and Pathways:
Enzymes: The free amine can inhibit or activate enzymes by mimicking natural substrates or inhibitors.
Receptors: The compound can bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid: A stereoisomer with different spatial arrangement.
Cyclopentanecarboxylic acid derivatives: Compounds with varying substituents on the cyclopentane ring.
Uniqueness:
- The (1S,3S) configuration provides specific stereochemical properties that can influence its reactivity and interaction with biological targets.
- The Boc protection offers stability during synthetic procedures, making it a versatile intermediate.
Properties
IUPAC Name |
(1S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJQBGXOSAQQDG-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363706 | |
Record name | (1S,3S)-3-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161601-29-2 | |
Record name | (1S,3S)-3-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,3S)-N-BOC-1-aminocyclopentane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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